molecular formula C17H22N2O2 B7472792 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Número de catálogo B7472792
Peso molecular: 286.37 g/mol
Clave InChI: FBZISZHFZCVXLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.

Mecanismo De Acción

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide administration can lead to a number of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and potential therapeutic effects for conditions such as epilepsy, addiction, anxiety, and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABA levels in the brain and the study of its effects on neuronal activity and behavior. However, one limitation is the potential for off-target effects or toxicity at higher doses, which must be carefully monitored in experimental settings.

Direcciones Futuras

For research on 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide include further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, anxiety, and depression. Additional studies may also focus on optimizing dosing and delivery methods, as well as investigating potential side effects or toxicities. Finally, research may explore the potential for 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.

Métodos De Síntesis

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The initial step involves the reaction of 3-methylphenylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst, such as trifluoroacetic acid, to form the final product, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide.

Aplicaciones Científicas De Investigación

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Its potential therapeutic applications include the treatment of epilepsy, addiction, anxiety, and depression. In preclinical studies, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behaviors in rodents.

Propiedades

IUPAC Name

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-3-2-4-15(11-12)18-16(20)13-7-9-19(10-8-13)17(21)14-5-6-14/h2-4,11,13-14H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZISZHFZCVXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.